2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
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Overview
Description
2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Chemical Synthesis
2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is recognized for its structural complexity and biological relevance, serving as a core in various synthetic and naturally occurring compounds with significant biological activities. This has led to the exploration of different synthetic strategies to craft these intricate spiroaminal structures, due to their potential applications and the novelty of their skeletons (Sinibaldi & Canet, 2008). Notably, novel reagents such as 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate have been developed for synthesizing N-protected amino acid esters, demonstrating efficacy in peptide synthesis while maintaining amino acid enantiomeric purity (Rao et al., 2016).
Biological and Medicinal Chemistry
In the realm of biological and medicinal chemistry, spirocyclic derivatives of ciprofloxacin were synthesized and tested against gram-positive and gram-negative bacterial strains, displaying distinct activity against specific strains (Lukin et al., 2022). The spirocyclic scaffold has also been identified in the synthesis of antiviral compounds, particularly against human coronaviruses and influenza viruses, highlighting its versatility and potential in antiviral drug development (Apaydın et al., 2019).
Electrochemical Applications
The compound has found use in electrochemical applications as well. A graphite felt electrode modified with a specific spiroaminal structure showcased the capability for electrocatalytic oxidation of diols, yielding optically active lactones with significant enantiopurity, which is pivotal in asymmetric synthesis (Kashiwagi et al., 2003).
Properties
IUPAC Name |
2-amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(13)11(15)14-7-4-6-12(9-14)5-2-3-8-16-12/h10H,2-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVGYHOYOFINPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2(C1)CCCCO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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